molecular formula C8H17I B127717 1-Iodooctane CAS No. 629-27-6

1-Iodooctane

Cat. No. B127717
CAS RN: 629-27-6
M. Wt: 240.12 g/mol
InChI Key: UWLHSHAHTBJTBA-UHFFFAOYSA-N
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Description

1-Iodooctane, also known as Octyl iodide, is a chemical compound with the linear formula CH3(CH2)7I . It is used in laboratory settings and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of 1-Iodooctane is represented by the formula CH3(CH2)7I . The compound has a molecular weight of 240.13 . More detailed structural analysis would require specific scientific techniques such as X-ray crystallography .


Chemical Reactions Analysis

1-Iodooctane undergoes catalytic reduction by nickel (I) salen electrogenerated at a glassy carbon cathode in dimethylformamide . The radical mechanism of formation of a monolayer on silicon ground in the presence of 1-iodooctane has been studied by X-ray photoelectron spectroscopy .


Physical And Chemical Properties Analysis

1-Iodooctane has a molecular weight of 240.13 . Its physical properties include a boiling point of 225.3±3.0 °C at 760 mmHg, a density of 1.3±0.1 g/cm^3, and a refractive index of 1.492 .

Scientific Research Applications

  • Solvent and Temperature Effects in Lithium-Iodine Exchange Reactions :

    • The reaction of 1-Iodooctane with t-BuLi in heptane–ether mixtures was studied, revealing that ether co-solvent significantly facilitates the lithium–iodine exchange reaction. The optimal ether–heptane ratio maximizes the extent of this exchange, but side reactions like coupling and elimination are unavoidable at 0°C. Lower temperatures and specific solvent systems can suppress these side reactions, improving the yield of octyllithium (Bailey, Brubaker, & Jordan, 2003).
  • Catalytic Reduction by Nickel(I) Salen in Dimethylformamide :

    • 1-Iodooctane is reduced catalytically by nickel(I) salen in dimethylformamide, with varying results depending on the presence of proton donors. The mechanism involves both metal- and ligand-centered one-electron reduction of nickel(II) salen. Theoretical calculations helped establish this mechanism and explain the effects of proton donors on catalytic reduction of alkyl halides (Raess et al., 2007).
  • Alkyl Group Incorporation into Nickel Salen During Electrolyses :

    • In the catalytic reductions of 1-iodooctane by nickel(I) salen, less than 100% of the alkyl halide is converted into hydrocarbon products, and the nickel(II) salen complex undergoes transformation into new species, including monooctylated and dioctylated nickel(II) salen. This study indicates changes in the reaction mechanism and the role of iodination on the surface of catalysts (Goken et al., 2006).
  • Viscosity Studies of 1-Iodoalkanes :

    • A study reporting atmospheric pressure viscosity data of liquid 1-iodooctane and other 1-iodoalkanes demonstrated similarities with corresponding n-alkanes. This research is crucial for understanding the physical properties and modeling frameworks of such compounds (Ryshkova, Postnikov, & Polishuk, 2019).
  • Applications in Solar Cell Efficiency :

    • 1,8-Diiodooctane, a compound related to 1-iodooctane, was used as a processing additive for bulk heterojunction solar cells. Its addition improved the efficiency of these cells from 3.4% to 5.1%, showcasing its potential in solar cell technology (Lee et al., 2008).

Safety And Hazards

1-Iodooctane is classified as a combustible liquid that causes skin and eye irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting the substance . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

1-iodooctane
Source PubChem
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InChI

InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLHSHAHTBJTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060868
Record name Octane, 1-iodo-
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Molecular Weight

240.12 g/mol
Source PubChem
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Physical Description

Clear, light yellow liquid; [Aldrich MSDS]
Record name 1-Iodooctane
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Product Name

1-Iodooctane

CAS RN

629-27-6
Record name 1-Iodooctane
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Record name Octane, 1-iodo-
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Record name Octane, 1-iodo-
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Record name Octane, 1-iodo-
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Record name 1-iodooctane
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Synthesis routes and methods I

Procedure details

A reaction using the above reactor was conducted using the following chemistry. Bromooctane in the organic solvent chlorobenzene was reacted with aqueous iodide to form iodoctane in chlorobenzene and aqueous bromide ion. To ensure that this reaction required the use of a phase transfer catalyst, a brief dispersed-phase study was conducted. A solution 0.5 M in bromooctane and 0.1 M in tetradecane (as a gas chromatograph standard) in chlorobenzene was stirred with an equal volume of 2.0 M potassium iodide at 40 degrees C. for 4 hours. After this period, no iodooctane could be detected by gas chromatography. All analyses were conducted with a Perkin-Elmer 3920 gas chromatograph equipped with a flame ionization detector and a 10' by 1/8" OV-101 column at 200 degrees C. When this experiment was repeated using 0.05 M tetrabutylammonium bromide in the organic feed as a phase transfer catalyst, 50% conversion of bromooctane to iodoctane was observed after 4 hours. Because the organic-phase concentration of tetrabutylammonium iodide, the active form of the catalyst, remains constant with time under these reaction conditions, first-order kinetics with respect to the disappearance of bromooctane is predicted by the phase transfer catalysis mechanism. This effect was observed in these experiments.
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bromide ion
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Synthesis routes and methods II

Procedure details

N-substituted perhydro-s-triazine compounds can be used to increase the solubility of alkali or alkaline earth metal salts in an organic medium. Increasing the solubility of such salts catalyzes the reaction between the salts and other components of the organic medium. For example, 5 percent of a tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine compound catalyzes the reaction between sodium iodide and n-octyl bromide at 80° C. for 1 hour to form 100 percent yield of n-octyl iodide.
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N-substituted perhydro-s-triazine
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alkaline earth metal salts
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tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine
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100%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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